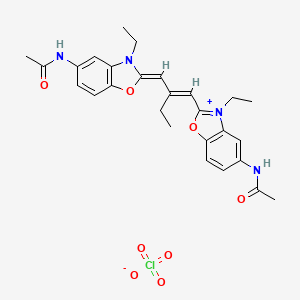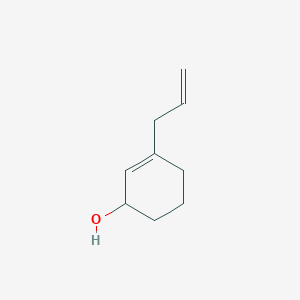
2-Cyclohexen-1-ol, 3-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-ol, 3-(2-propenyl)- is an organic compound with the molecular formula C9H14O It is a derivative of cyclohexene, featuring a hydroxyl group and an allyl group attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-ol, 3-(2-propenyl)- can be synthesized through several methods. One common approach involves the selective oxidation of cyclohexene to form cyclohexenone, followed by the addition of an allyl group. The reaction typically requires a catalyst, such as palladium or platinum, and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 2-Cyclohexen-1-ol, 3-(2-propenyl)- often involves large-scale catalytic processes. These processes utilize advanced catalytic systems to ensure high yield and purity of the final product. The use of continuous flow reactors and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-ol, 3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclohexenone derivatives, saturated alcohols, and various substituted cyclohexenes .
Applications De Recherche Scientifique
2-Cyclohexen-1-ol, 3-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-ol, 3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexen-3-ol
- 1-Cyclohexen-3-ol
- 2-Cyclohexenol
- 3-Hydroxycyclohexene
- 2-Cyclohexene-1-ol
- Cyclohex-2-ene-1-ol
Uniqueness
The presence of both a hydroxyl group and an allyl group allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
69016-40-6 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
3-prop-2-enylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-4-8-5-3-6-9(10)7-8/h2,7,9-10H,1,3-6H2 |
Clé InChI |
ZVQONHQFGNXLIN-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC(CCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


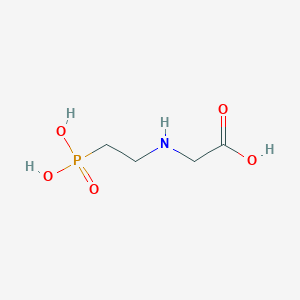
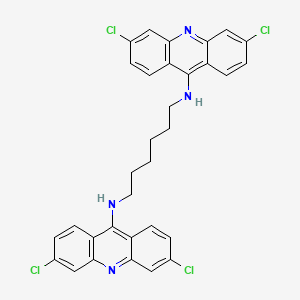

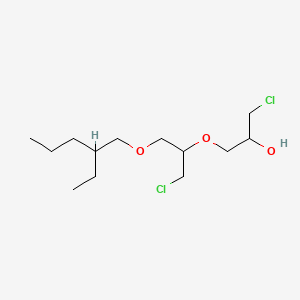
![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)
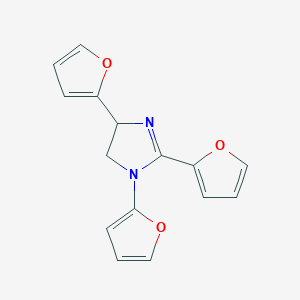
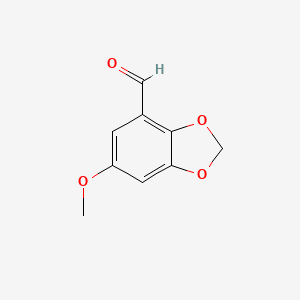
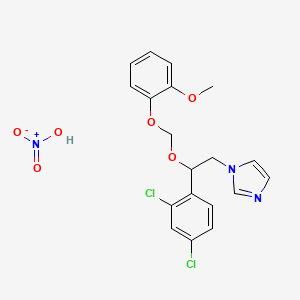
![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
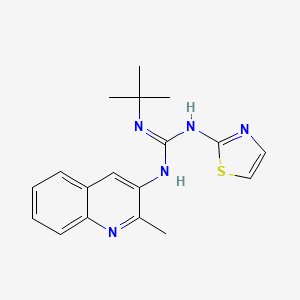
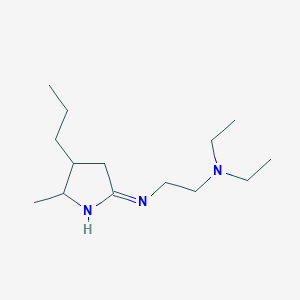
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)
